Norathyriol Exhibits 115-Fold Higher Potency than Mangiferin in Inhibiting α-Glucosidase In Vitro
In a direct comparative enzymatic assay, norathyriol inhibited α-glucosidase in a noncompetitive manner with an IC50 of 3.12 μM. This represents a 115-fold increase in potency over its parent compound, mangiferin (IC50 = 358.54 μM), and a 154-fold increase over the clinical comparator acarbose (IC50 = 479.2 μM) [1].
| Evidence Dimension | α-glucosidase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 3.12 μM (noncompetitive inhibition) |
| Comparator Or Baseline | Mangiferin (IC50 = 358.54 μM); Acarbose (IC50 = 479.2 μM) |
| Quantified Difference | Norathyriol is 115-fold more potent than mangiferin and 154-fold more potent than acarbose. |
| Conditions | In vitro zymological assay using α-glucosidase enzyme. |
Why This Matters
This dramatic potency difference positions norathyriol as the sole compound suitable for studies requiring potent α-glucosidase inhibition, directly validating its selection over mangiferin.
- [1] Liu Y, et al. In Vitro and In Vivo Effects of Norathyriol and Mangiferin on α-Glucosidase. Biomed Res Int. 2017;2017:1206015. View Source
